
9,10-Anthracenedione, 5-amino-1,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 5-amino-1,4-dichloro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino and chloro substituents on the anthracenedione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-dichloro- typically involves the chlorination of 9,10-anthracenedione followed by amination. One common method involves the reaction of 9,10-anthracenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chloro groups at the 1 and 4 positions. The resulting 1,4-dichloro-9,10-anthracenedione is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chloro groups can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thiols or alkylamines under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthracenediones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 5-amino-1,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as an anticancer agent due to its structural similarity to other anthraquinone derivatives.
Medicine: Investigated for its role in photodynamic therapy and as a photosensitizer.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-dichloro- involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracenedione core. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione
- 1,4-Dichloro-9,10-anthracenedione
- 5-Amino-9,10-anthracenedione
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-dichloro- is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Número CAS |
3223-94-7 |
|---|---|
Fórmula molecular |
C14H7Cl2NO2 |
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
5-amino-1,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5H,17H2 |
Clave InChI |
CNSNLRXGBRBCAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


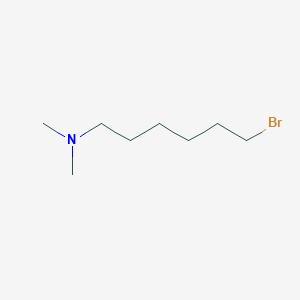
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
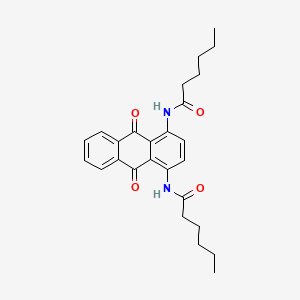
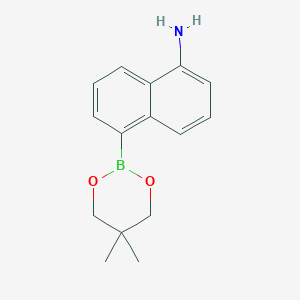
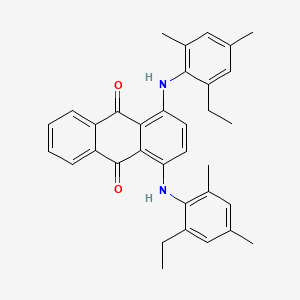

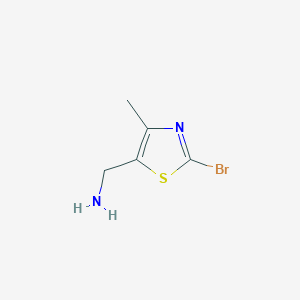

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

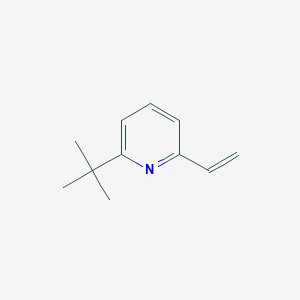

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
